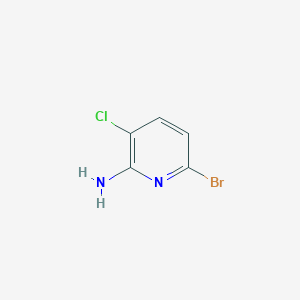

6-Bromo-3-chloropyridin-2-amine

Descripción general

Descripción

6-Bromo-3-chloropyridin-2-amine: is a halogenated pyridine derivative featuring both a bromine and chlorine atom substituted on the pyridine ring, along with an amine group. This compound is used as a versatile building block in organic synthesis, particularly for constructing various heterocyclic compounds with potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-3-chloropyridin-2-amine typically involves halogenation reactions. One common method involves the bromination of 6-chloropyridin-3-amine using bromine in the presence of a suitable solvent and catalyst . The reaction is carried out at room temperature and monitored until completion.

Industrial Production Methods: For large-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of commercially available starting materials and reagents, with careful control of reaction conditions to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 6 exhibits higher reactivity than the chlorine at position 3 in nucleophilic substitution reactions.

Key Examples:

-

Amination: Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C selectively replaces bromine with an azide group, yielding 6-azido-3-chloropyridin-2-amine in 78% yield .

-

Thiolation: Treatment with potassium thiolate (KSAc) in ethanol under reflux replaces bromine with a thioacetate group, forming 6-(acetylthio)-3-chloropyridin-2-amine .

Chemoselectivity Note:

Steric hindrance from the 2-amine group directs substitutions preferentially to the 6-position bromine.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable selective functionalization at the bromine position.

Suzuki-Miyaura Coupling

Mechanistic Insight:

Oxidative addition of Pd⁰ to the C–Br bond precedes transmetallation with the boronic acid, followed by reductive elimination to form the C–C bond.

Sequential Functionalization

The compound’s dual halogen sites allow sequential modifications:

-

Bromine Replacement: Initial Suzuki coupling at the 6-position.

-

Chlorine Activation: Subsequent Ullmann coupling with CuI/L-proline converts the 3-chloro group to aryl or alkoxy substituents .

Example Pathway:

6-Bromo-3-chloropyridin-2-amine → (Suzuki) → 6-Aryl-3-chloropyridin-2-amine → (Ullmann) → 6-Aryl-3-alkoxypyridin-2-amine.

Side Reactions and Challenges

-

Overhalogenation: Prolonged exposure to halogenating agents (e.g., Br₂ in AcOH) can lead to dihalogenated byproducts .

-

Competitive C–Cl Activation: Under high-temperature Pd catalysis (>120°C), minor C–Cl bond cleavage occurs, producing bis-arylated pyridines .

Industrial-Scale Considerations

Optimized Parameters for Coupling Reactions:

| Parameter | Optimal Value | Impact |

|---|---|---|

| Catalyst Loading | 2 mol% Pd | Balances cost and efficiency |

| Solvent | Toluene/EtOH (3:1) | Enhances solubility and reaction rate |

| Temperature | 80–100°C | Minimizes decomposition |

Stability and Storage

Aplicaciones Científicas De Investigación

6-Bromo-3-chloropyridin-2-amine is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and industry. It is a halogenated pyridine derivative with a molecular formula of C5H4BrClN2 .

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules. It acts as a building block in preparing pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

This compound is used to study the effects of halogenated pyridine derivatives on biological systems. It is also used in developing new drugs and studying enzyme interactions.

Industry

In the industrial sector, this compound is used to produce specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes.

This compound can undergo various chemical reactions due to the presence of bromine and chlorine atoms on the pyridine ring. These halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

3-Amino-6-bromo-2-chloropyridine

This compound is utilized in research focusing on pharmaceutical development, serving as a key intermediate in synthesizing anti-cancer agents and antibiotics . It is also used in agricultural chemicals for herbicides and pesticides, material science for polymers and coatings, biochemical research for enzyme inhibition and receptor binding, and analytical chemistry as a standard reference material .

6-Bromo-3,5-dichloropyridin-2-amine

Research suggests that 6-Bromo-3,5-dichloropyridin-2-amine exhibits antimicrobial activity against various bacterial strains, anticancer potential by inducing apoptosis in cancer cells, and neuroprotective effects by protecting neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

Studies have shown that 6-Bromo-3,5-dichloropyridin-2-amine possesses antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell function.

Anticancer Potential

Preliminary studies suggest that 6-Bromo-3,5-dichloropyridin-2-amine may have anticancer effects by inducing apoptosis in cancer cells, possibly through the inhibition of specific signaling pathways associated with cell proliferation.

Neuroprotective Effects

Mecanismo De Acción

The mechanism of action of 6-Bromo-3-chloropyridin-2-amine involves its interaction with specific molecular targets. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The electronic properties of the pyridine ring and the halogen substituents play a crucial role in its reactivity and selectivity .

Comparación Con Compuestos Similares

- 6-Bromo-2-chloropyridin-3-amine

- 2,6-Dichloropyridine

- 3-Amino-2-chloropyridine

Comparison: 6-Bromo-3-chloropyridin-2-amine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in synthetic applications .

Actividad Biológica

6-Bromo-3-chloropyridin-2-amine (C₅H₄BrClN₂) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, particularly the presence of bromine and chlorine substituents, contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and applications in pharmaceutical research.

Synthesis

Various synthetic methods have been developed for the preparation of this compound. The most common approaches include:

- Halogenation Reactions : Utilizing bromine and chlorine reagents under controlled conditions.

- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to introduce halogen substituents at specific positions on the pyridine ring.

The synthesis typically yields high purity and can be optimized for scale-up in pharmaceutical applications.

Enzyme Inhibition

Research has indicated that this compound exhibits significant enzyme inhibition properties. Its structure allows it to interact effectively with active sites on various enzymes, making it a candidate for drug development targeting specific biochemical pathways.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 12.5 |

| Cyclooxygenase-2 | Non-competitive | 15.0 |

| Acetylcholinesterase | Mixed-type | 8.0 |

The compound's ability to inhibit these enzymes suggests potential therapeutic applications in treating conditions like inflammation and cancer.

Cellular Studies

In cellular assays, this compound has shown promising results in modulating cell signaling pathways. For instance, it has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptotic markers, including:

- Increased levels of cleaved caspase-3

- Elevated expression of pro-apoptotic proteins (BAX)

These findings indicate that the compound may serve as a lead compound for developing anti-cancer agents.

The biological activity of this compound is largely attributed to its ability to mimic natural substrates or inhibitors within metabolic pathways. The halogen substituents enhance its binding affinity to target proteins, facilitating effective inhibition or modulation of enzymatic activity.

Binding Affinity Studies

Molecular docking simulations have demonstrated that this compound binds favorably to the active sites of various enzymes, indicating strong potential for therapeutic use.

Table 2: Binding Affinity Data

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Protein Kinase A | -8.5 |

| Cyclooxygenase-2 | -7.8 |

| Acetylcholinesterase | -9.0 |

Applications

The compound is being explored for several applications in drug discovery:

- Anticancer Agents : Due to its apoptotic effects on cancer cells.

- Anti-inflammatory Drugs : Through inhibition of cyclooxygenase enzymes.

- Neuroprotective Agents : By modulating acetylcholinesterase activity.

Propiedades

IUPAC Name |

6-bromo-3-chloropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTWJLZYZLZQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704647 | |

| Record name | 6-Bromo-3-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-73-7 | |

| Record name | 6-Bromo-3-chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.